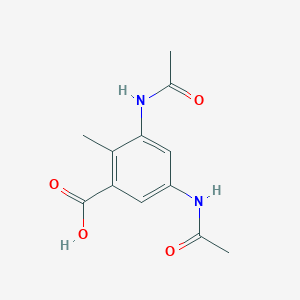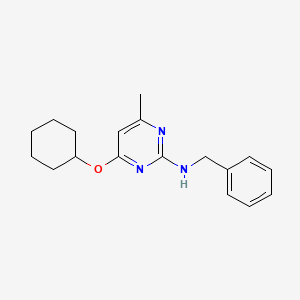![molecular formula C23H27N3O4 B5539909 (3aR*,6S*)-7-[(4-ethyl-3-oxopiperazin-1-yl)carbonyl]-2-(3-methylbenzyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5539909.png)
(3aR*,6S*)-7-[(4-ethyl-3-oxopiperazin-1-yl)carbonyl]-2-(3-methylbenzyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a tricyclic imide with intricate structural features and reactivity. It is significant in the field of organic chemistry due to its unique molecular structure and potential applications.
Synthesis Analysis
The compound's synthesis involves multi-step organic reactions. A general approach for preparing similar compounds, like epidithiodioxopiperazines from trioxopiperazine precursors, has been reported (Delorbe et al., 2013). This approach is crucial for synthesizing a range of complex organic molecules.
Molecular Structure Analysis
The molecular structure of compounds like this often involves tricyclic imides, which are characterized by specific crystal structures and intermolecular interactions (Mitchell et al., 2013). These structures provide insights into their stability and reactivity.
Chemical Reactions and Properties
Compounds with similar structures exhibit unique reactivity patterns due to their tricyclic nature and functional groups. For instance, the reactivity of halogen substituents on halogen bonding in similar compounds has been studied, illustrating the complexity of their chemical behavior (Gurbanov et al., 2021).
科学的研究の応用
Synthesis and Chemical Properties
Research involving compounds with complex molecular structures, such as epoxyisoindolones and related derivatives, often focuses on synthetic methodologies, chemical properties, and potential applications in material science or medicinal chemistry. For instance, studies on the synthesis of tetraoxopiperazine and dioxopiperazine derivatives highlight advanced synthetic routes for creating compounds with potential biological activity or unique physical-chemical properties (Yoshioka, Mori, & Murayama, 1972); (Hori et al., 1981). These methodologies could be relevant for synthesizing and modifying the structure of the compound to explore its potential applications further.
Biological Applications
Compounds with structural features similar to the one you mentioned have been explored for their biological activities, including antitumor, antibacterial, and antioxidant properties. For example, derivatives of dioxopiperazines have shown promise as antitumor agents, indicating a potential area of application for related compounds (T. Hori et al., 1981). Additionally, research on oxovanadium(IV) complexes with thiosemicarbazidato ligands, which share some functional group similarities, has revealed interesting antioxidant properties, suggesting possible research applications in studying oxidative stress and related diseases (İlhan-Ceylan et al., 2015).
Material Science and Electrochemistry
In material science and electrochemistry, compounds featuring complex cyclic structures and heteroatoms have been evaluated for their potential as novel materials for energy storage applications. The evaluation of polyketones with N-cyclic structures, including tetraketopiperazine units, as electrode materials for electrochemical energy storage, presents an intriguing possibility for the application of structurally related compounds in developing new energy storage technologies (Geng et al., 2010).
特性
IUPAC Name |
(1R,7S)-6-(4-ethyl-3-oxopiperazine-1-carbonyl)-3-[(3-methylphenyl)methyl]-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-3-24-9-10-25(13-18(24)27)21(28)19-17-7-8-23(30-17)14-26(22(29)20(19)23)12-16-6-4-5-15(2)11-16/h4-8,11,17,19-20H,3,9-10,12-14H2,1-2H3/t17-,19?,20?,23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEKXLOWHPQHFP-AFIMQMJHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1=O)C(=O)C2C3C=CC4(C2C(=O)N(C4)CC5=CC=CC(=C5)C)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1=O)C(=O)C2[C@@H]3C=C[C@]4(C2C(=O)N(C4)CC5=CC=CC(=C5)C)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,7S)-6-(4-ethyl-3-oxopiperazine-1-carbonyl)-3-[(3-methylphenyl)methyl]-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine](/img/structure/B5539843.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(4-methylphenyl)-1H-imidazol-5-ol](/img/structure/B5539854.png)

![7,10-dimethoxy-5,5-dimethyl-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5539868.png)
![2-{4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinyl}-4,6-dimethylpyrimidine](/img/structure/B5539887.png)
![1-cyclopentyl-5-oxo-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B5539902.png)
![3,5,6-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5539914.png)
![5-ethyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5539919.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5539933.png)
![2-methyl-6-[(4-pyridin-4-ylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5539936.png)
